3-(difluoromethyl)-2,4-difluorobenzoic acid
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Overview
Description
3-(Difluoromethyl)-2,4-difluorobenzoic acid is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable aromatic precursor using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(difluoromethyl)-2,4-difluorobenzoic acid may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H to aromatic sites . These processes are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized aromatic compounds, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
3-(Difluoromethyl)-2,4-difluorobenzoic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties such as metabolic stability and bioavailability.
Agrochemicals: It is utilized in the synthesis of fungicides and herbicides, providing enhanced efficacy and environmental stability.
Materials Science: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated aromatic acids, such as 3-(difluoromethyl)-1-methylpyrazoline, 3-(difluoromethyl)-pyrrole, and 3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid .
Uniqueness
What sets 3-(difluoromethyl)-2,4-difluorobenzoic acid apart is its specific substitution pattern, which imparts unique chemical properties. The combination of difluoromethyl and difluorobenzoic acid moieties enhances its reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
1803789-23-2 |
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Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
HOWLVGYFTZQAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)F)F |
Purity |
95 |
Origin of Product |
United States |
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